molecular formula C10H9NO2 B11777054 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one

Cat. No.: B11777054
M. Wt: 175.18 g/mol
InChI Key: ZNINPAFSIMPSFQ-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be achieved through several methods:

    Cycloaddition Reactions: One common method involves the Diels-Alder reaction between nitroso compounds and conjugated dienes.

    Tandem Reactions: Another approach involves tandem reactions where multiple steps occur in a single reaction vessel.

    Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxazinones

    Reduction: Tetrahydro-1,2-oxazines, 1,4-amino alcohols

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-Phenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be compared with other similar compounds:

List of Similar Compounds

  • 3,6-Dihydro-2H-1,2-oxazines
  • Pyridazines
  • Pyridazinones
  • Benzoxazines

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-phenyl-3,4-dihydro-1,3-oxazin-2-one

InChI

InChI=1S/C10H9NO2/c12-10-11-7-6-9(13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)

InChI Key

ZNINPAFSIMPSFQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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